3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one
Description
The compound 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted at position 3 with a 2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl group and at position 6 with a p-tolyl (4-methylphenyl) group. The piperazine moiety is linked via an acetyl spacer, enhancing conformational flexibility, while the 3-chloro-4-fluorophenyl substituent introduces steric and electronic effects critical for receptor interactions. This structural architecture suggests applications in targeting receptors or enzymes, such as kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
3-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c1-16-2-4-17(5-3-16)21-13-22(30)29(15-26-21)14-23(31)28-10-8-27(9-11-28)18-6-7-20(25)19(24)12-18/h2-7,12-13,15H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPPMTUXZQMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to compile and analyze the available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
This compound features a piperazine moiety, which is often associated with various pharmacological activities, including antidepressant and anxiolytic effects.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Monoamine Oxidase Inhibition : Some derivatives of piperazine have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, contributing to antidepressant effects .
- Serotonin Receptor Modulation : The presence of the piperazine ring suggests potential interactions with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation .
Antidepressant and Anxiolytic Effects
Several studies have reported on the antidepressant and anxiolytic properties of piperazine derivatives. For instance, compounds similar to 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one have demonstrated significant efficacy in animal models of depression and anxiety .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Although specific data on this exact compound is limited, related piperazine derivatives have shown activity against various bacterial strains. For example, a study highlighted that certain piperazine-based compounds exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli .
Case Studies
- In Vivo Studies : In animal models, derivatives similar to this compound demonstrated reduced depressive behavior in forced swim tests, indicating potential efficacy as an antidepressant .
- In Vitro Studies : Several synthesized analogs were tested for MAO inhibition with promising results. Compounds were screened for their IC50 values against MAO-A and MAO-B, showing selective inhibition that could translate into therapeutic benefits for mood disorders .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound
- Core : Pyrimidin-4(3H)-one.
- Position 3 : 2-(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl.
- Position 6 : p-Tolyl (4-methylphenyl).
- Key Features: Chloro and fluoro substituents on the phenyl ring enhance electrophilicity and binding specificity. The acetyl spacer between piperazine and pyrimidinone may facilitate interactions with hydrophobic pockets.
Analog 1: 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (NNF)
- Core : Pyrimidin-4(3H)-one.
- Position 6 : Methyl.
- Comparison: The absence of an acetyl spacer in NNF reduces flexibility compared to the target compound. The methyl group at position 6 (vs. p-tolyl in the target) decreases lipophilicity (clogP: ~2.1 vs. ~3.5 estimated for the target).
Analog 2: ABT-925 Anhydrous Free Base
- Core: Pyrimidine (non-ketone).
- Substituents :
- 2-tert-Butyl-6-(trifluoromethyl)pyrimidine linked to piperazine via a propylthio group.
- Comparison :
- The pyrimidine core lacks the ketone oxygen, reducing hydrogen-bonding capacity.
- tert-Butyl and trifluoromethyl groups increase hydrophobicity (clogP >4), contrasting with the target’s balanced lipophilicity.
- The propylthio linkage introduces sulfur-based polarity, absent in the target.
Analog 3: Ethyl 2-(4-((2-(4-(3-(3-Chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c)
- Core : Thiazole-urea.
- Substituents :
- 3-Chloro-4-fluorophenylurea, piperazine linked via methylene to thiazole.
- Comparison: The urea moiety introduces additional hydrogen-bond donors/acceptors, unlike the target’s pyrimidinone. Higher molecular weight (MW: 532.2 g/mol) due to the thiazole-urea scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
